

# Raltitrexed SALIRI regimen irinotecan dosing schedule

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## Compound Focus: Raltitrexed

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## Experimental Protocol for SALIRI Administration

A detailed, step-by-step protocol for administering the SALIRI regimen in a clinical or research setting is as follows.

### Pre-Treatment Requirements

- **Patient Eligibility:**
  - **Diagnosis:** Histologically confirmed metastatic colorectal adenocarcinoma [1] [2].
  - **Prior Therapy:** Disease progression during or after first-line chemotherapy containing a fluoropyrimidine (5-FU or capecitabine) and oxaliplatin [1] [2].
  - **Performance Status:** Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1 [1] [2].
  - **Organ Function:** Adequate hematological, hepatic, and renal function must be confirmed before initiation [2].
- **Baseline Assessments:**
  - **Tumor Imaging:** Computed Tomography (CT) or Magnetic Resonance Imaging (MRI) of chest, abdomen, and pelvis within 28 days of treatment start [3].
  - **Laboratory Tests:** Complete Blood Count (CBC), comprehensive metabolic panel including liver and renal function tests [4].
  - **Tumor Markers:** Carcinoembryonic Antigen (CEA) and Carbohydrate Antigen 19-9 (CA19-9) [3].

## Dosing and Preparation

- **Recommended Doses and Schedules:**
  - **3-week Schedule:** Irinotecan 180 mg/m<sup>2</sup> intravenous (IV) infusion followed by **Raltitrexed** 3 mg/m<sup>2</sup> IV infusion on Day 1. Cycle repeats every 21 days [1].
  - **2-week Schedule:** Irinotecan 180 mg/m<sup>2</sup> IV infusion followed by **Raltitrexed** 2.5 mg/m<sup>2</sup> (maximum dose 6 mg) IV infusion on Day 1. Cycle repeats every 14 days [2].
- **Drug Preparation and Administration:**
  - **Premedication:** Administer antiemetics prior to treatment. For a moderate emetogenic regimen, this typically includes a 5-HT<sub>3</sub> antagonist (e.g., palonosetron 0.25 mg IV) and dexamethasone (e.g., 8 mg IV) [4]. Have atropine available at the bedside for management of acute irinotecan-related cholinergic symptoms [5] [6].
  - **Irinotecan Infusion:** Reconstitute and dilute in 250-500 mL of Dextrose 5% or Sodium Chloride 0.9%. Administer IV over 90 minutes [5]. Note: Some institutions have adopted a 30-minute infusion for select regimens, which was shown to be well-tolerated, though this should follow local protocols [6].
  - **Raltitrexed Infusion:** Reconstitute and further dilute in 50-250 mL of Sodium Chloride 0.9%. Administer IV over 15 minutes [4].

## Assessment and Monitoring During Treatment

- **Tumor Response Assessment:**
  - **Imaging:** Perform CT/MRI scans every 2-3 cycles (approximately 6-9 weeks) to evaluate tumor response according to RECIST 1.1 criteria [2] [3].
  - **Response Definitions:**
    - **Objective Response Rate (ORR):** Proportion of patients with a best overall response of Complete Response (CR) or Partial Response (PR).
    - **Disease Control Rate (DCR):** Proportion of patients with CR, PR, or Stable Disease (SD).
- **Safety and Toxicity Monitoring:**
  - **Laboratory Monitoring:** Check CBC and liver function tests prior to each cycle. Monitor renal function closely, as it is critical for **raltitrexed** clearance [4].
  - **Dose Modifications:** Adhere to predefined dose reduction rules for hematological and non-hematological toxicities. The tables below provide guidelines based on clinical trials and consensus [4].

**Table 2: Dose Modification Guidelines for Hematological Toxicity**

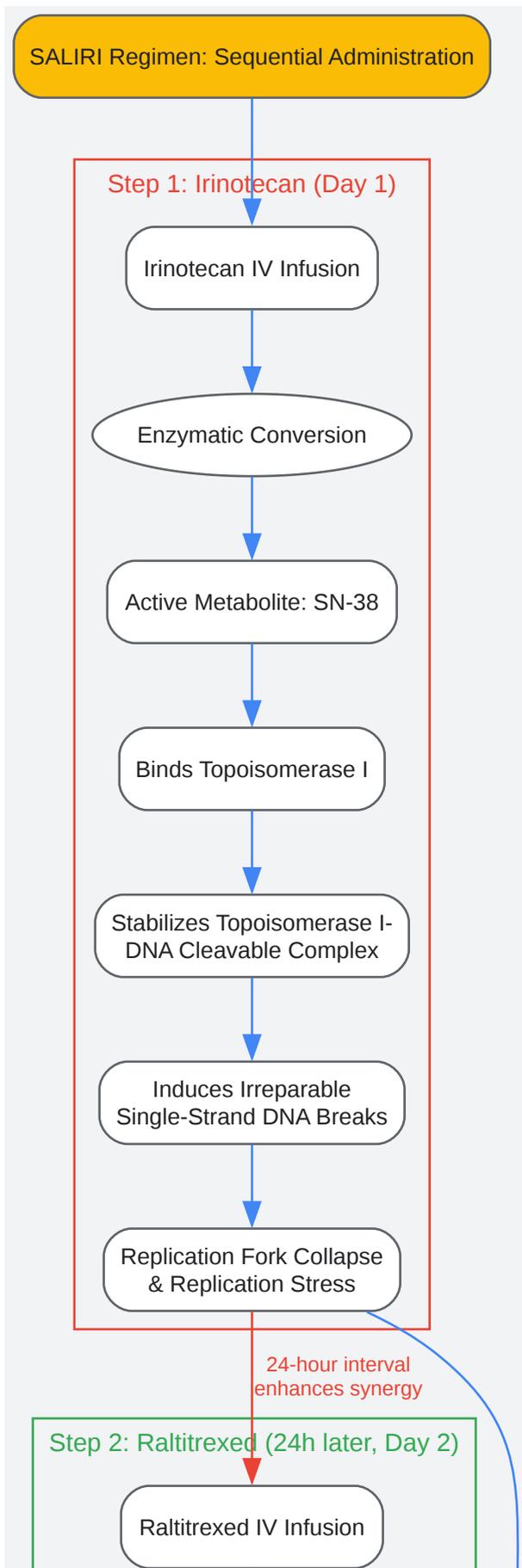
Toxicity	Action
<b>ANC</b> < 0.5 x 10 <sup>9</sup> /L or <b>Platelets</b> < 50 x 10 <sup>9</sup> /L	Delay treatment until recovery (ANC ≥ 1.5 x 10 <sup>9</sup> /L; Platelets ≥ 75 x 10 <sup>9</sup> /L) and reduce subsequent raltitrexed dose by 25% [4].
<b>Febrile Neutropenia</b>	Delay treatment until recovery and reduce subsequent raltitrexed dose by 25% [4].

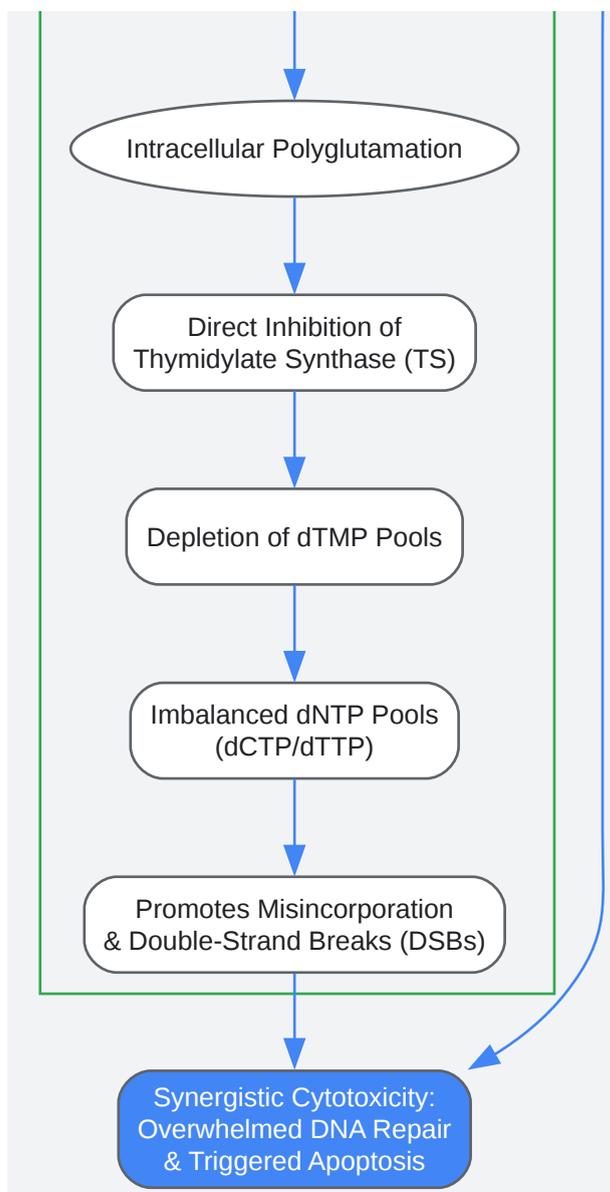
**Table 3: Dose Modification Guidelines for Non-Hematological Toxicity**

Toxicity	Action
<b>Diarrhea (Grade 3/4)</b>	Delay treatment until resolution to Grade ≤1. For first occurrence, reduce raltitrexed by 50%; for second occurrence, omit raltitrexed [4].
<b>Mucositis (Grade 3/4)</b>	Delay treatment until resolution to Grade ≤1. For first occurrence, reduce raltitrexed by 50%; for second occurrence, omit raltitrexed [4].
<b>Renal Impairment</b> (eGFR 30-44 mL/min)	Reduce raltitrexed dose by 50% and extend dosing interval to 28 days. Avoid use if eGFR < 30 mL/min [4].

## Mechanism of Action and Synergism

The SALIRI regimen's efficacy is grounded in the synergistic cytotoxicity of its components, which target DNA replication and repair through distinct but complementary mechanisms.





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### Diagram Title: Sequential Mechanism of SALIRI Synergism

The synergistic effect is highly **schedule-dependent**. Preclinical data demonstrates that administering SN-38 (irinotecan's active metabolite) followed by **raltitrexed** 24 hours later produces significantly greater cytotoxicity than simultaneous administration or the reverse sequence [7]. This 24-hour interval allows for maximal replication stress from irinotecan, after which **raltitrexed** administration exacerbates the DNA damage, leading to overwhelmed cellular repair mechanisms and synergistic cell death [7].

## Key Considerations for Clinical Development

- **Overcoming 5-FU Resistance:** SALIRI provides a critical therapeutic option for patients progressing on first-line 5-FU-based therapy. **Raltitrexed** inhibits TS through a different mechanism without cross-resistance, offering a validated alternative [8] [1].
- **Patient Subgroups:** This regimen is particularly valuable for specific patient populations, including those who develop cardiotoxicity from 5-FU/capecitabine and those with dihydropyrimidine dehydrogenase (DPD) deficiency, who are unsuitable for standard fluoropyrimidine therapy [1] [3].
- **Combination with Targeted Therapy:** The SALLY study showed that combining the SALIRI regimen with targeted agents like bevacizumab or cetuximab can further improve outcomes, particularly overall survival [8]. Future clinical designs should consider these combinations based on the patient's molecular profile (e.g., RAS wild-type vs. mutant).

## Conclusion

The SALIRI regimen is an established, effective, and tolerable second-line treatment option for mCRC. Its development and optimization highlight the importance of understanding molecular mechanisms, particularly schedule-dependent synergism, and addressing the specific needs of patient subgroups intolerant to fluoropyrimidines. This protocol provides a framework for its clinical application and future research.

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To cite this document: Smolecule. [Raltitrexed SALIRI regimen irinotecan dosing schedule].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b548873#raltitrexed-saliri-regimen-irinotecan-dosing-schedule>]

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